Lipophilicity (logP) Differentiation: 4-Fluoro-N-pentylaniline vs. Shorter-Chain N-Alkyl Analogs
4-Fluoro-N-pentylaniline exhibits a calculated logP value of approximately 3.85, representing a quantifiable increase in lipophilicity relative to shorter-chain N-alkyl-4-fluoroaniline analogs [1]. Within the homologous series, each additional methylene unit added to the N-alkyl chain produces an incremental increase in logP of approximately 0.4–0.5 log units—a difference that meaningfully alters predicted membrane permeability and partition behavior in biological and materials science contexts [2]. The pentyl chain length provides intermediate lipophilicity between shorter-chain derivatives (e.g., N-methyl-4-fluoroaniline with predicted logP ~2.1–2.5) and extended-chain derivatives, offering a quantifiable midpoint in the hydrophobicity spectrum that can be strategically selected based on application-specific logP requirements [3].
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | 3.85 (calculated) |
| Comparator Or Baseline | N-methyl-4-fluoroaniline: ~2.1–2.5 (calculated); N-ethyl-4-fluoroaniline: ~2.6–3.0 (estimated class trend); N-propyl-4-fluoroaniline: ~3.0–3.5 (estimated class trend) |
| Quantified Difference | Δ logP ≈ 1.3–1.7 vs. N-methyl; Δ logP ≈ 0.8–1.2 vs. N-ethyl; incremental ~0.4–0.5 per -CH2- unit |
| Conditions | Calculated using standard prediction algorithms; class trend extrapolated from N-alkylaniline homologous series data |
Why This Matters
Lipophilicity directly governs membrane permeability, protein binding, and organic solvent solubility—procurement of the incorrect chain length analog will yield quantifiably different partition behavior in biological assays and material formulations.
- [1] PMC Table 2. Log P values and water solubility results. PubMed Central, 2011. View Source
- [2] Ostapiuk, Y. et al. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry Europe, 2022. View Source
- [3] Gverdsiteli, M.; Basharuli, N. Algebraic-chemical investigation of the correlations 'Structure-properties' for n-alkylanilines. National Parliamentary Library of Georgia. View Source
